Hydrazine Carbonate

Descripción general

Descripción

Hydrazine carbonate (N₂H₄·H₂CO₃) is a specialized chemical compound primarily utilized in nuclear chemistry for the back-extraction of uranium(VI) from organophosphoric acids such as di(2-ethylhexyl)phosphoric acid (HDEHP) and diisodecylphosphoric acid (DIDPA). Its mechanism involves neutralizing acidic extractants, thereby reducing uranium distribution ratios in organic solvents like n-dodecane. This property makes it highly effective in uranium recovery processes, as demonstrated by Watanabe et al. (2001), who observed quantitative neutralization equilibria during back-extraction .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 6-cloropurina ribósido generalmente implica la cloración de nucleósidos de purinaEsto implica la condensación del 6-cloropurina 3’-O-benzoilribósido con alcohol bencílico .

Métodos de producción industrial: Los métodos de producción industrial para el 6-cloropurina ribósido no están ampliamente documentados. El enfoque general implica la síntesis química a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, asegurando una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Formation Reactions

Hydrazine carbonate forms through the reaction of hydrazine with carbon dioxide or bicarbonate in aqueous solutions:

Key Observations :

-

The reaction is pH-dependent, favoring carbamate (NH₂NHCOO⁻) intermediates at higher CO₂ loadings .

-

Hydrazine mono-carbamate (NH₂NHCOO⁻) and di-carbamate (⁻OOCNHNHCOO⁻) are transient species detected via NMR spectroscopy .

Table 1: Reaction Conditions for Formation

| Parameter | Conditions | Source |

|---|---|---|

| Temperature | 25–75°C | |

| Hydrazine:CO₂ Ratio | 2:1 (stoichiometric) | |

| pH Range | 7.8–8.2 |

Thermal Decomposition

This compound decomposes upon heating, releasing nitrogen (N₂), ammonia (NH₃), and carbon dioxide:

Key Findings :

-

Decomposition is accelerated by trace metal ions (e.g., Cu²⁺) and UV light .

-

Carbazic acid (N₂H₄·CO₂) forms as an intermediate, inhibiting further oxidation .

Table 2: Decomposition Pathways

| Pathway | Products | Catalysts/Inhibitors |

|---|---|---|

| Thermal (Δ > 80°C) | N₂, NH₃, CO₂ | Cu²⁺, activated carbon |

| Photolytic | N₂, NH₃ | UV light |

| Acid-catalyzed | NH₄⁺, HCO₃⁻ | HCl, H₂SO₄ |

Acid-Base Reactivity

This compound acts as a weak base, reacting with strong acids to form hydrazinium salts:

Key Insights :

-

Buffering capacity arises from equilibria between free hydrazine, carbamates, and carbonate .

-

Reactivity with bicarbonate alters groundwater pH and redox conditions in environmental systems .

Redox Reactions

This compound participates in oxidation-reduction processes, particularly with dissolved oxygen (O₂):

Critical Data :

-

Reaction is first-order with respect to O₂ in the presence of Cu²⁺ .

-

Rate constants increase with ionic strength but decrease in seawater due to carbonate complexation .

Table 3: Redox Kinetics Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy | ~50 kJ/mol | Cu²⁺-catalyzed, 20–75°C |

| Rate Constant (k) | 0.12–0.45 L/mol·s | [O₂] = 5–40 mg/L |

Environmental Interactions

In aqueous environments, this compound reacts with bicarbonate to form carbazate ions:

Implications :

Aplicaciones Científicas De Investigación

6-Chloropurine riboside is widely used in scientific research due to its versatility:

Chemistry: It is used as a substrate analogue in studies involving enzymes like inosine monophosphate dehydrogenase.

Biology: It helps in studying the kinetics and substrate specificity of adenosine deaminase.

Medicine: It is used in the synthesis of nucleoside derivatives with potential therapeutic applications.

Industry: It is utilized in the production of various biochemical reagents

Mecanismo De Acción

El mecanismo de acción del 6-cloropurina ribósido implica su interacción con enzimas específicas. Por ejemplo, actúa como un análogo de sustrato para la inosina monofosfato deshidrogenasa, inhibiendo su actividad. Esta inhibición afecta la síntesis de nucleótidos de guanina, que son cruciales para la síntesis de ADN y ARN .

Compuestos similares:

6-Cloropurina: Un análogo más simple sin la parte ribósido.

2,6-Dicloropurina ribósido: Contiene un átomo de cloro adicional en la posición 2.

6-Mercaptopurina ribósido: Contiene un grupo tiol en lugar de un átomo de cloro.

Singularidad: El 6-cloropurina ribósido es único debido a su patrón de sustitución específico y su capacidad para actuar como un análogo de sustrato versátil en varios estudios bioquímicos. Su base de purina clorada proporciona una reactividad distinta en comparación con otros análogos de nucleósidos .

Comparación Con Compuestos Similares

Comparison with Similar Hydrazine Derivatives

Hydrazine Hydrate (N₂H₄·H₂O)

Key Differences :

- Specificity: Unlike hydrazine carbonate, hydrazine hydrate reacts non-specifically with carbonyl groups, leading to reduced efficiency in multi-carbonyl systems (e.g., 45–50% yield in hydrazide synthesis) .

- Toxicity : Hydrazine hydrate derivatives, such as acetyl hydrazide, are linked to hepatotoxicity due to the formation of toxic diazohydroxide metabolites .

Hydrazides (R–CONH–NH₂)

Key Differences :

- Functionality : Hydrazides retain a reactive NH₂ group for further condensation, whereas this compound serves as a neutralization agent.

- Biological Activity : Hydrazides are often designed for drug development (e.g., antiproliferative agents) , contrasting with this compound’s industrial use.

Hydrazones (R₁R₂C=N–NH₂)

Key Differences :

- Structural Complexity : Hydrazones form stable coordination complexes with transition metals, a feature absent in this compound.

- Reactivity : Hydrazones participate in cyclization reactions (e.g., 1,3-dipolar cyclization), unlike this compound’s acid-base reactions .

Hexahydropyridazine-3-carboxylic Acid

Key Differences :

- Structure : Contains a saturated six-membered ring with two nitrogen atoms, differing from this compound’s linear carbonate structure.

- Utility : Primarily used in biochemistry, contrasting with this compound’s industrial nuclear applications.

Performance and Efficiency Comparison

Table 1: Key Properties of this compound vs. Derivatives

Table 2: Uranium Back-Extraction Efficiency ()

| Extractant | This compound Conc. | Uranium Distribution Ratio |

|---|---|---|

| 0.5M HDEHP + 0.2M TBP | 0.1M | 0.15 |

| 0.5M DIDPA + 0.1M TBP | 0.2M | 0.08 |

Actividad Biológica

Hydrazine carbonate is a compound derived from hydrazine and carbonic acid, known for its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Biological Activities

Hydrazine derivatives, including this compound, have been investigated for various biological activities. These include:

- Antimicrobial Activity : Hydrazine derivatives have shown potential as antimicrobial agents. A study indicated that certain hydrazine derivatives exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Properties : Research has demonstrated that hydrazone derivatives, closely related to hydrazine compounds, possess significant anticancer activities. For instance, some synthesized hydrazone derivatives showed IC50 values between 4-17 μM against various cancer cell lines, indicating their potential as anticancer agents .

- Antioxidant Activity : this compound has also been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases, and compounds derived from hydrazine have shown promising results in scavenging free radicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated several hydrazine derivatives for their ability to inhibit AChE and BuChE. Among them, N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide emerged as a potent inhibitor with an IC50 of 27.0 µM against AChE, surpassing the efficacy of the clinically used drug rivastigmine (IC50 of 56.10 µM) . This suggests that modifications in the hydrazine structure can enhance biological activity.

Case Study 2: Anticancer Activity of Hydrazones

In a separate investigation on hydrazone derivatives synthesized from hydrazine, researchers reported significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB 231), with IC50 values as low as 6.7 nM . These findings highlight the potential of hydrazine-based compounds in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The mechanisms include:

- Enzyme Inhibition : The inhibition of enzymes such as AChE and BuChE is a critical mechanism through which hydrazine derivatives exert their effects in neurodegenerative diseases.

- Free Radical Scavenging : Hydrazines can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hydrazine carbonate and its metal complexes?

this compound derivatives, such as hydrazinium hydrazine carboxylate (N₂H₅COON₂H₃), are synthesized by reacting ammonium carbonate with hydrazine hydrate. The process involves dissolving ammonium carbonate (a mixture of NH₄HCO₃ and NH₂COONH₄) in hydrazine hydrate, followed by distillation to remove byproducts (e.g., water, ethanol). The product crystallizes over hours to days, yielding high-purity complexes like M(N₂H₃COO)₂ (M = Mn, Co, Ni, Cu, Zn) . Challenges include avoiding viscous liquid byproducts due to incomplete carbonate salt formation .

Q. How are this compound complexes characterized structurally and thermally?

Key techniques include:

- Infrared (IR) spectroscopy : Identifies N–H and N–N stretching vibrations (980–1000 cm⁻¹ for N₂H₃ ligands) .

- Thermogravimetric analysis (TGA) : Reveals exothermic decomposition pathways (e.g., formation of metal oxalates or carbonates) .

- Electronic spectroscopy : Confirms octahedral coordination in complexes like Cr(N₂H₃COO)₃·3H₂O via d-d transitions .

Q. What are the primary applications of this compound derivatives in materials science?

- Energetic materials : Hydrazinium salts (e.g., N₂H₅ClO₄) are explored as oxidizers in solid propellants, though challenges like hygroscopicity persist .

- Heterocycle synthesis : Hydrazinium hydrazine carboxylate reacts with acetonitrile to form triazoles, useful in agrochemicals .

Advanced Research Questions

Q. How do computational studies optimize hydrazine-based catalysts for carbonyl–olefin metathesis?

Density functional theory (DFT) analyzes reaction pathways, such as cycloreversion steps in hydrazine-catalyzed ring-opening metathesis. For example, [2.2.2]-bicyclic hydrazines reduce activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs, validated experimentally via substrate scope studies .

Q. What strategies enhance the electrocatalytic activity of transition metal derivatives for hydrazine oxidation?

Cobalt hydroxide carbonate, with engineered grain boundaries, shows exceptional activity due to increased surface reactivity. Electrochemical methods (cyclic voltammetry) and structural analysis (X-ray diffraction) correlate coordination environments (e.g., bidentate N,O-ligands) with catalytic performance .

Q. How do decomposition mechanisms of this compound derivatives vary between vapor and solution phases?

In solution , solvent effects complicate kinetics, but hydrous hydrazine (HH) decomposition over Ni-Ir/CeO₂ catalysts produces H₂ with 98% selectivity. In vapor phase , thermal decomposition pathways (e.g., exothermic breakdown to NH₃ and CO₂) are studied via shockwave pressure analysis .

Q. What role do coordination environments play in the stability of metal hydrazine carboxylates?

Bidentate N₂H₃COO⁻ ligands form five-membered chelate rings, stabilizing complexes like Cu(N₂H₃COO)₂. Coordination numbers (5–7) and ligand field strength (e.g., Jahn-Teller distortions in Cu²⁺) dictate thermal stability and catalytic activity .

Q. How can kinetic data discrepancies in hydrazine decomposition studies be resolved?

Systematic recompilation of kinetic parameters (e.g., activation energies, pre-exponential factors) accounts for catalyst composition and reaction phase. For instance, Ni-Pt alloys show 50% higher turnover frequencies than monometallic catalysts in HH decomposition .

Q. Methodological Guidelines

- Experimental design : Optimize this compound synthesis by controlling stoichiometry (N₂H₄:NH₄HCO₃ = 2:1) and crystallization time .

- Data contradiction analysis : Cross-validate thermal decomposition pathways using TGA-DTA and interrupted residue analysis .

- Catalyst benchmarking : Compare turnover frequencies (TOF) and activation energies across catalyst libraries (e.g., Ni-Ir/CeO₂ vs. Co-Mo/Al₂O₃) .

Propiedades

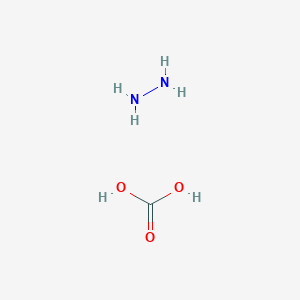

IUPAC Name |

carbonic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYMQUSHTAONGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563096 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112077-84-6 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.